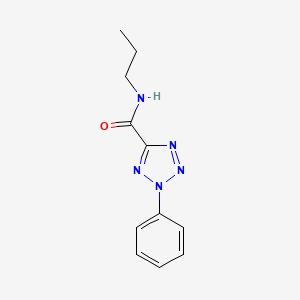

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-phenyl-N-propyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-8-12-11(17)10-13-15-16(14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVWTKUJHYDPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide typically involves the reaction of secondary arylcyanamides with sodium azide in the presence of a suitable catalyst. The reaction is carried out at room temperature in glacial acetic acid, resulting in high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-phenyl-N-propyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Tetrazole derivatives, including 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide, have shown promising antibacterial properties. Research indicates that various substituted tetrazoles exhibit significant activity against a range of bacteria. For instance, a study demonstrated that certain tetrazole compounds outperformed standard antibiotics like ampicillin against specific strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Tetrazole Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Bacillus cereus | 20 | |

| Escherichia coli | 25 | ||

| Pseudomonas aeruginosa | 18 |

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Studies have reported that tetrazole derivatives can inhibit the release of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. For example, a series of 1,5-disubstituted tetrazoles were evaluated for their ability to inhibit COX enzymes, with some compounds demonstrating significant anti-inflammatory activity comparable to established drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

Anticancer Activity

Another significant application of this compound is in cancer research. Recent studies have highlighted its effectiveness against various cancer cell lines, including liver and lung cancers. The mechanism involves the compound's ability to bind to DNA and disrupt cellular processes essential for cancer cell survival.

Case Study: Anticancer Efficacy

A study involving the evaluation of several tetrazole derivatives revealed that specific compounds exhibited IC50 values in the low micromolar range against HepG2 (liver carcinoma) and A549 (lung adenocarcinoma) cell lines. The promising results indicate potential pathways for developing new chemotherapeutic agents based on this compound .

Table 3: Anticancer Activity of Tetrazole Derivatives

Mechanism of Action

The mechanism of action of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on tetrazole derivatives and related heterocycles, emphasizing structural, electronic, and analytical differences. Key compounds include:

Table 1: Structural and Analytical Comparison

Key Findings:

Tetrazole vs. Thiazole Derivatives :

- Tetrazoles exhibit higher nitrogen content and metabolic stability compared to thiazoles, which may explain their preferential use in drug design for improved pharmacokinetics. Thiazole derivatives in , however, feature peroxide and ureido groups, suggesting specialized reactivity or targeting .

- The phenyl group in the target compound likely enhances π-π stacking interactions in crystal packing, as observed in SHELXL-refined structures, whereas methyl-substituted tetrazoles (e.g., 5-methyl-1H-tetrazole) adopt simpler packing motifs .

This contrasts with rigid thiazole derivatives in , where steric bulk may limit accessibility .

Analytical Methodologies :

- SHELX and SIR97 are pivotal for small-molecule refinement, with SHELX offering robust handling of high-resolution data and SIR97 excelling in direct-methods solutions for simpler structures .

- ORTEP-3 aids in visualizing thermal motion and disorder, critical for comparing steric effects across analogs .

Research Implications and Limitations

- The absence of explicit pharmacological data in the provided evidence limits direct bioactivity comparisons. However, structural insights from crystallographic tools underscore the importance of substituent engineering for tuning solubility and stability.

- Future studies should integrate spectroscopic and computational data (e.g., DFT calculations) to correlate electronic profiles with observed biological outcomes.

Biological Activity

2-Phenyl-N-propyl-2H-tetrazole-5-carboxamide is a compound characterized by its unique tetrazole ring structure, which imparts distinct chemical and biological properties. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, biology, and material science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

The compound's structure includes a tetrazole ring, which is known for its high nitrogen content and stability. This feature allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The synthesis typically involves the reaction of secondary arylcyanamides with sodium azide under specific conditions, yielding high purity and yields.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : Similar tetrazole derivatives have shown significant antibacterial effects against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.

- Antifungal Activity : Some studies report antifungal properties against pathogens like Penicillium purpurogenum and Aspergillus flavus.

- Enzyme Inhibition : The compound may interact with enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation.

The biological effects of this compound are largely attributed to its ability to mimic carboxylic acid functional groups, enabling it to bind effectively to various enzymes and receptors. This binding can lead to alterations in enzymatic activity and cellular signaling pathways, which may explain the observed antibacterial and antifungal activities.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several tetrazole derivatives, including this compound. The results indicated that compounds with symmetrical structures exhibited higher inhibitory action against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that certain derivatives of tetrazoles could reduce enzyme activity by more than 50% at specific concentrations (IC50 values), highlighting their potential as therapeutic agents targeting specific biological pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antibacterial Activity | Antifungal Activity | IC50 (μM) |

|---|---|---|---|---|

| 2-Phenyl-N-propyl-2H-tetrazole | Tetrazole derivative | Moderate | Low | TBD |

| 5-Amino-1-phenyl-1H-tetrazole | Tetrazole derivative | High | Moderate | TBD |

| 5-(4-chlorobenzyl)-1H-tetrazole | Tetrazole derivative | High | Low | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.